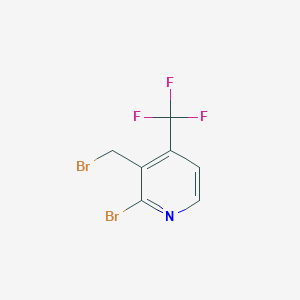

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 2-bromo-3-bromomethyl-4-(trifluoromethyl)pyridine follows International Union of Pure and Applied Chemistry conventions for substituted pyridine derivatives. The base structure consists of a pyridine ring numbered from the nitrogen atom, with substituents identified by their positional relationships to this heteroatom. The compound bears a bromine atom at position 2, a bromomethyl group at position 3, and a trifluoromethyl group at position 4, yielding the complete International Union of Pure and Applied Chemistry name: 2-bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine.

The structural complexity of this compound becomes apparent when considering its potential isomeric relationships with other dibromo-trifluoromethyl pyridine derivatives. Several positional isomers exist within this chemical family, each displaying distinct substitution patterns that significantly influence their chemical and physical properties. For instance, 3-bromo-4-bromomethyl-2-(trifluoromethyl)pyridine represents a closely related isomer where the trifluoromethyl group occupies position 2 rather than position 4. Similarly, 3-bromo-2-bromomethyl-5-(trifluoromethyl)pyridine constitutes another isomeric variant with the trifluoromethyl substituent at position 5. These positional differences create distinct electronic environments around each pyridine ring, leading to variations in reactivity patterns and biological activities.

The molecular weight of 2-bromo-3-bromomethyl-4-(trifluoromethyl)pyridine is 318.92 grams per mole, reflecting the substantial contribution of the halogen substituents to the overall molecular mass. The compound's classification as a halogenated heterocyclic derivative places it within a broader category of compounds known for their synthetic utility and biological relevance. The specific arrangement of substituents in this molecule creates opportunities for selective chemical transformations, particularly through nucleophilic substitution reactions involving the bromine atoms as leaving groups.

Molecular Geometry Analysis

The molecular geometry of 2-bromo-3-bromomethyl-4-(trifluoromethyl)pyridine reflects the fundamental structural characteristics of substituted pyridine systems, with additional complexity introduced by the bulky substituent groups. The pyridine ring maintains its characteristic planar geometry, consistent with the aromatic nature of the six-membered heterocycle. However, the presence of multiple substituents, particularly the sterically demanding trifluoromethyl and bromomethyl groups, introduces significant steric interactions that influence the overall molecular conformation.

While specific X-ray crystallography data for 2-bromo-3-bromomethyl-4-(trifluoromethyl)pyridine was not identified in the available literature, insights can be drawn from related trifluoromethyl-substituted pyridine derivatives. Research on zinc complexes containing trifluoromethyl-pyridine carboxylic acid ligands has revealed important structural variations based on substituent positioning. These studies demonstrate that the spatial arrangement of trifluoromethyl groups significantly affects coordination geometries and intermolecular interactions within crystal lattices.

The steric bulk of the trifluoromethyl group at position 4 likely creates conformational constraints that influence the orientation of adjacent substituents, particularly the bromomethyl group at position 3. This spatial relationship becomes crucial for understanding the compound's reactivity patterns, as the accessibility of reactive sites can be significantly affected by intramolecular steric interactions. The bromine atom at position 2 occupies a position ortho to the pyridine nitrogen, creating an electronically activated site that enhances the compound's susceptibility to nucleophilic attack.

Electronic Effects of Bromine and Trifluoromethyl Substituents

The electronic properties of 2-bromo-3-bromomethyl-4-(trifluoromethyl)pyridine result from the combined influence of multiple electron-withdrawing substituents positioned around the pyridine ring. The trifluoromethyl group represents one of the most strongly electron-withdrawing substituents in organic chemistry, with a Hammett sigma constant (σₘ) of 0.43 for meta positions and (σₚ) of 0.54 for para positions. This powerful electron-withdrawing effect significantly reduces electron density throughout the aromatic system, enhancing the electrophilic character of the pyridine ring and increasing its susceptibility to nucleophilic attack.

The bromine substituents contribute additional electron-withdrawing effects through both inductive and resonance mechanisms. According to established Hammett parameters, bromine exhibits sigma constants of σₘ = 0.39 for meta positions and σₚ = 0.23 for para positions. These values reflect bromine's ability to withdraw electron density through inductive effects while simultaneously donating electron density through resonance interactions with the aromatic system. The combination of inductive withdrawal and resonance donation creates a complex electronic environment that influences both the magnitude and distribution of electron density within the molecule.

The positioning of the trifluoromethyl group at position 4 places it para to the pyridine nitrogen, maximizing its electron-withdrawing influence on the heterocyclic system. This arrangement significantly enhances the electrophilicity of the compound, making it a particularly reactive intermediate in synthetic transformations. The bromine atoms at positions 2 and within the bromomethyl group at position 3 serve as excellent leaving groups for nucleophilic substitution reactions, with their departure facilitated by the electron-deficient nature of the aromatic system.

Research has demonstrated that trifluoromethyl-substituted pyridines exhibit enhanced binding properties with biological macromolecules compared to their non-fluorinated analogs. The increased binding efficacy has been attributed to the unique electronic characteristics imparted by the trifluoromethyl substituent, including enhanced lipophilicity and altered hydrogen bonding patterns. These electronic modifications create opportunities for selective molecular recognition and binding interactions that are not available with conventional hydrocarbon substituents.

| Substituent | Position | Hammett σₘ | Hammett σₚ | Electronic Effect |

|---|---|---|---|---|

| Trifluoromethyl | 4 | 0.43 | 0.54 | Strong electron-withdrawing |

| Bromine | 2 | 0.39 | 0.23 | Moderate electron-withdrawing |

| Bromomethyl | 3 | - | - | Electron-withdrawing with reactive leaving group |

The cumulative electronic effects of these substituents create a highly electron-deficient aromatic system that exhibits enhanced reactivity toward nucleophilic species. This electronic activation facilitates various chemical transformations, including nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling processes. The specific substitution pattern in 2-bromo-3-bromomethyl-4-(trifluoromethyl)pyridine provides multiple reactive sites for sequential functionalization, enabling the construction of complex molecular architectures through carefully orchestrated synthetic sequences.

Properties

IUPAC Name |

2-bromo-3-(bromomethyl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMOHIBTHPLDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination and Trifluoromethylation

-

- Bromination typically occurs at activated positions of pyridine derivatives using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

- The trifluoromethyl group is introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates, often catalyzed by copper or other transition metals.

Construction from Trifluoromethyl-Containing Precursors

-

- Construction of the pyridine ring from trifluoromethyl-containing building blocks, such as 2,4,6-trifluoropyridine derivatives, followed by bromination at the desired positions.

Functionalization via Halogen Exchange and Cross-Coupling

This involves halogen exchange reactions followed by palladium-catalyzed cross-coupling to install the bromomethyl group.

Halogen Exchange (Chlorine/Iodine to Bromine)

Palladium-Catalyzed Cross-Coupling for Bromomethylation

-

- Cross-coupling of bromopyridines with methylating agents or boronic acids under Pd catalysis enables the installation of bromomethyl groups.

- Reagents such as paraformaldehyde or methylboronic acids are used in the presence of Pd catalysts, phosphine ligands, and bases like potassium carbonate.

Bromomethylation of Pyridines Using Formaldehyde Derivatives

This is a common route for introducing the bromomethyl group onto pyridine rings.

Formaldehyde and Hydrogen Bromide (HBr) or N-Bromosuccinimide (NBS)

-

- Bromomethylation is achieved by reacting pyridine derivatives with formaldehyde (or paraformaldehyde) in the presence of HBr or NBS, leading to the formation of the bromomethyl group at the desired position.

Use of Bromomethylating Reagents

Reagents :

- Bromomethyl methyl ether or bromomethyl phenylsulfone can be employed as electrophilic bromomethylating agents under mild conditions.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Inhibition of Kinases

One of the significant applications of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine is in the development of kinase inhibitors. Specifically, derivatives of this compound have shown promise as inhibitors of LRRK2 kinase, which is implicated in neurodegenerative diseases such as Parkinson's disease. The regioselective deprotonation at C-3 followed by trapping with carbon dioxide can yield nicotinic acid derivatives that may exhibit biological activity .

Case Study: LRRK2 Inhibition

A study demonstrated that specific derivatives synthesized from 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine effectively inhibit LRRK2 kinase activity. These compounds were tested for their ability to attenuate the pathogenic effects associated with mutations in the LRRK2 gene, which is linked to familial forms of Parkinson's disease. The results indicated a promising IC50 value, suggesting potential therapeutic applications .

Synthesis of Complex Organic Molecules

Building Block for Synthesis

The compound serves as an essential building block in the synthesis of more complex organic molecules. It can undergo various reactions, including palladium-catalyzed cross-coupling reactions, to produce diverse functionalized pyridine derivatives. For instance, it has been used to synthesize pyrazolopyridines which are being explored for their anticancer properties .

Data Table: Synthesis Reactions Using 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Pd-catalyzed coupling with iodobenzene | THF, 65 °C, 2 h | 37 |

| Reaction with organozinc reagents | THF, N2 atmosphere | 92 |

| Synthesis of azetidine derivatives | 110 °C, 18 h | 92 |

| Formation of pyridine ligands | 190 °C, 16 h | 52 |

Material Science

Functionalization of Carbon Materials

Research has explored the use of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine for the functionalization of carbon materials. The immobilization of metal ion chelates on functionalized carbons using this compound has been investigated for applications in catalysis and sensor technology .

Agricultural Chemistry

Development of Agrochemicals

The compound's unique trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for developing agrochemicals. Studies have indicated that derivatives can exhibit herbicidal or fungicidal properties, although further research is needed to fully elucidate these effects .

Mechanism of Action

The mechanism of action of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, physical, and functional attributes of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine with related brominated pyridines:

Structural and Reactivity Analysis

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group at position 4 in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 2-Bromo-3-methylpyridine, where the methyl (-CH₃) group is electron-donating, reducing reactivity .

- Bromomethyl Reactivity : The bromomethyl (-CH₂Br) group at position 3 is highly reactive, enabling alkylation or cross-coupling reactions. This feature is shared with 4-(Bromomethyl)-2-chloro-3-fluoro-pyridine .

Biological Activity

2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine and trifluoromethyl groups. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C7H5Br2F3N

CAS Number : 1227516-34-8

The compound features a pyridine ring substituted with two bromine atoms and a trifluoromethyl group, which enhances its lipophilicity and stability, making it an interesting candidate for biological studies.

The biological activity of 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various biological targets through electrophilic mechanisms. The bromomethyl group can undergo nucleophilic substitution reactions, facilitating the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This property is particularly significant in drug design, where covalent inhibitors are increasingly explored for their therapeutic potential.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies suggest that halogenated pyridines exhibit antimicrobial properties. The presence of bromine enhances the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

- Anticancer Properties : Some derivatives of pyridine compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and metastasis. The trifluoromethyl group may enhance the selectivity of the compound towards cancer cells.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, including those related to cancer and infectious diseases.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several brominated pyridine derivatives, including 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Activity : Research focused on the anticancer properties of pyridine derivatives found that compounds similar to 2-Bromo-3-bromomethyl-4-(trifluoromethyl)pyridine exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Enzyme Inhibition Studies : Another investigation highlighted the compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. This inhibition was shown to disrupt pyrimidine synthesis in parasites, providing a potential therapeutic angle for antimalarial drug development .

Q & A

Q. What are the common synthetic routes for introducing bromine and trifluoromethyl groups onto pyridine scaffolds?

Bromination typically employs reagents like PBr₃, NBS, or direct halogenation under radical conditions, while trifluoromethylation may involve Cu-mediated cross-coupling or electrophilic trifluoromethylation using Togni's reagent. For multi-substituted pyridines, sequential reactions are required to avoid steric clashes. For example, 2-Bromo-4-(trifluoromethyl)pyridine derivatives are synthesized via regioselective bromination followed by trifluoromethylation under controlled temperatures (50–80°C) . Characterization often includes GC-MS and NMR to confirm substitution patterns .

Q. How can researchers optimize purification methods for halogenated pyridines with high hydrophobicity?

Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients is effective. For compounds with multiple halogens, preparative HPLC with trifluoroacetic acid as a modifier improves resolution. Recrystallization using ethanol/dichloromethane mixtures (1:3 v/v) at −20°C yields high-purity crystals, as demonstrated for 3-bromo-2-methylpyridine derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of brominated trifluoromethylpyridines?

¹⁹F NMR is essential for confirming trifluoromethyl group integrity (δ −60 to −65 ppm). ¹H-¹³C HSQC and HMBC NMR resolve ambiguities in bromine substitution patterns, especially when regioisomers are possible. For example, 2-Bromo-4-(trifluoromethyl)pyridine shows distinct coupling in ¹H NMR (J = 5.2 Hz for H-3 and H-5) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed for 3-bromomethylpyridine derivatives?

Steric and electronic factors dominate regioselectivity. Using bulky bases (e.g., LDA) at −78°C directs substitution to the less hindered 2-position. Computational DFT studies (B3LYP/6-31G*) predict charge distribution, aiding in rational design. For instance, 3-bromomethyl groups exhibit higher electrophilicity at the methyl carbon, enabling selective amination with NH₃/THF .

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving 2-bromo-3-bromomethylpyridines?

Competing pathways include undesired homo-coupling (e.g., Glaser coupling) and C-Br bond cleavage. Palladium catalysts with SPhos ligands suppress side reactions by accelerating oxidative addition. For example, Suzuki-Miyaura coupling of 2-Bromo-4-(trifluoromethyl)pyridine achieves >85% yield with Pd(OAc)₂/SPhos (2 mol%) and K₂CO₃ in dioxane .

Q. How do solvent effects influence the stability of 3-bromomethyl groups during prolonged storage?

Polar aprotic solvents (DMF, DMSO) induce gradual decomposition via solvolysis. Stability studies show that storing derivatives in anhydrous THF at −20°C under argon extends shelf-life to >6 months. TGA analysis (10°C/min) reveals decomposition onset at 120°C, corroborating thermal sensitivity .

Q. What computational tools predict the reactivity of 4-(trifluoromethyl)pyridine derivatives in medicinal chemistry applications?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like kinase enzymes. QSAR models highlight the trifluoromethyl group’s role in enhancing lipophilicity (logP >2.5), critical for blood-brain barrier penetration. For example, 2-Amino-5-bromo-3-(trifluoromethyl)pyridine shows predicted IC₅₀ <1 μM against Leishmania enzymes .

Methodological Notes

-

Contradiction Analysis : Discrepancies in catalytic efficiency (e.g., Ni vs. Pd catalysts) may arise from ligand choice or solvent polarity. Always cross-validate with control experiments .

-

Data Tables :

Property Value/Technique Reference ¹⁹F NMR (CF₃) δ −62.3 ppm (CDCl₃) Melting Point Range 80–82°C (3-bromo-2-methylpyridine) TGA Decomposition Onset 120°C (N₂ atmosphere)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.